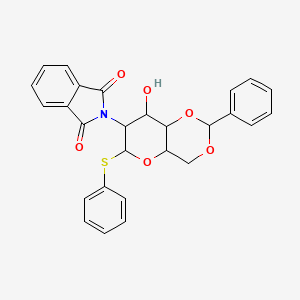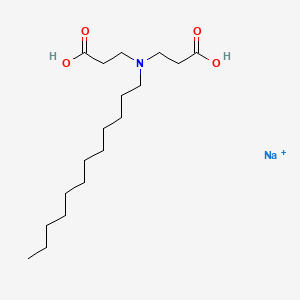![molecular formula C16H15F3N4 B12308083 5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enpatoran is a novel, highly selective, and potent dual inhibitor of toll-like receptors 7 and 8 (TLR7/8). It is currently under development for the treatment of autoimmune disorders, including systemic lupus erythematosus and cutaneous lupus erythematosus . Enpatoran has shown potential in modulating pro-inflammatory pathways activated by single-stranded RNA viruses such as SARS-CoV-2 .
Preparation Methods
The preparation of Enpatoran involves synthetic routes that include the use of aldehyde oxidase as a key contributor to its metabolism . The industrial production methods for Enpatoran are designed to ensure high purity and yield, with a focus on maintaining the stability of the compound throughout the process . Specific reaction conditions and reagents used in the synthesis of Enpatoran are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Enpatoran undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit the activation of toll-like receptors 7 and 8 in vitro, which suppresses disease activity in lupus mouse models . Common reagents used in these reactions include synthetic ligands and natural endogenous RNA ligands . The major products formed from these reactions are stable complexes that prevent the activation of immune responses .
Scientific Research Applications
Enpatoran has a wide range of scientific research applications. It is being developed for the treatment of autoimmune diseases such as systemic lupus erythematosus and cutaneous lupus erythematosus . Additionally, Enpatoran has been investigated for its potential to prevent hyperinflammation and cytokine storms in patients hospitalized with COVID-19 pneumonia . Its ability to modulate both innate and adaptive immune processes makes it a valuable compound in the fields of immunology and infectious diseases .
Mechanism of Action
Enpatoran functions as a small molecule inhibitor of toll-like receptors 7 and 8 (TLR7/8) . By blocking the activation of these receptors, Enpatoran prevents the activation of immune cells, reduces inflammation, and halts the progression into a cytokine storm . This mechanism of action is particularly relevant in the context of autoimmune disorders and viral infections, where excessive immune responses can lead to severe complications .
Comparison with Similar Compounds
Enpatoran is unique in its dual inhibition of toll-like receptors 7 and 8, which distinguishes it from other similar compounds . Other compounds that target toll-like receptors include hydroxychloroquine and chloroquine, which primarily inhibit toll-like receptor 9 . Enpatoran’s specificity for toll-like receptors 7 and 8 allows for more targeted modulation of immune responses, making it a promising candidate for the treatment of autoimmune diseases and viral infections .
Properties
Molecular Formula |
C16H15F3N4 |
|---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
5-[3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile |
InChI |
InChI=1S/C16H15F3N4/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15/h1-5,11-12H,6,8-9,21H2 |
InChI Key |
BJXYHBKEQFQVES-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


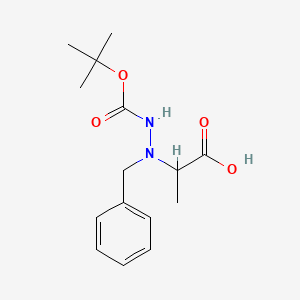
![rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate](/img/structure/B12308010.png)
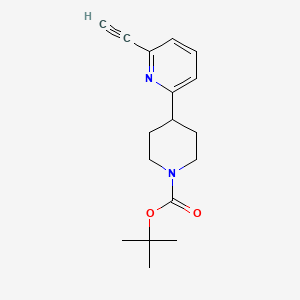
![rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12308025.png)
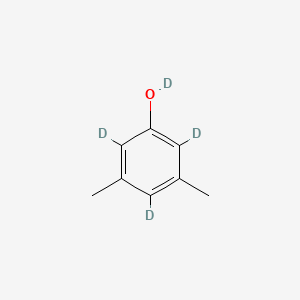
![rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol, Mixture of diastereomers](/img/structure/B12308041.png)
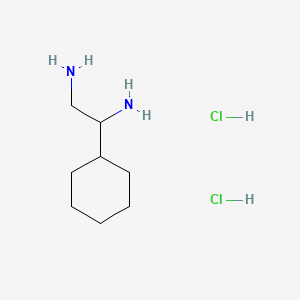
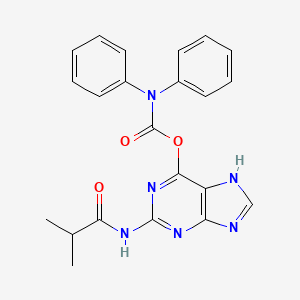
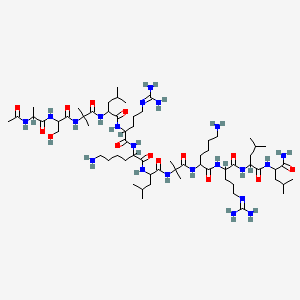
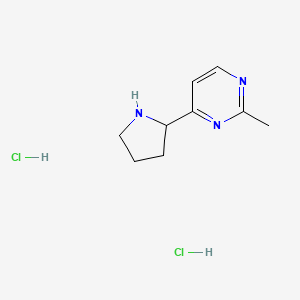
![2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B12308066.png)
![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)
